Phellodenol C

Description

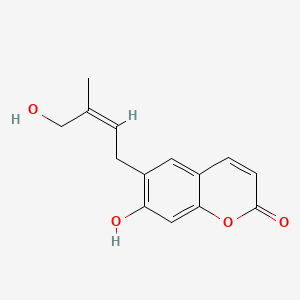

Phellodenol C is a naturally occurring coumarin derivative isolated primarily from Phellodendron species, such as Phellodendron amurense and Phellodendron chinense. Its molecular formula is C₁₄H₁₄O₄, with an average molecular weight of 246.262 and a monoisotopic mass of 246.089209 . Structurally, it features a 7-hydroxycoumarin core substituted with a (2Z)-4-hydroxy-3-methyl-2-buten-1-yl group at position 6 (Figure 1). This compound exists as a white crystalline powder with a melting point of 177–178°C . This compound is of pharmacological interest due to its structural similarity to bioactive coumarins, though its specific biological activities remain understudied compared to related compounds.

Properties

CAS No. |

612086-89-2 |

|---|---|

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

7-hydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]chromen-2-one |

InChI |

InChI=1S/C14H14O4/c1-9(8-15)2-3-10-6-11-4-5-14(17)18-13(11)7-12(10)16/h2,4-7,15-16H,3,8H2,1H3/b9-2- |

InChI Key |

JUOLTTLEQHQQED-MBXJOHMKSA-N |

Isomeric SMILES |

C/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/CO |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)CO |

Origin of Product |

United States |

Preparation Methods

Phellodenol C can be extracted from the roots of Heracleum candicans WALL using acetone as a solvent. The acetone extract is then subjected to chromatographic purification to isolate this compound as colorless needles . The synthetic routes for this compound involve the use of specific reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Phellodenol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Phellodenol C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity and synthesis of coumarins. In biology, this compound exhibits antibacterial, antifungal, and antiviral activities, making it a potential candidate for developing new antimicrobial agents . In medicine, it has shown promise in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders . Industrially, this compound is used in the production of pharmaceuticals and as a precursor for synthesizing other biologically active compounds .

Mechanism of Action

The mechanism of action of Phellodenol C involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of HIV reverse transcriptase and integrase, which are crucial for the replication of the virus . Additionally, it can modulate the production of reactive oxygen species and inflammatory mediators, contributing to its anti-inflammatory and antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison with Phellodenol Derivatives

Phellodenol C belongs to a family of coumarins isolated from Phellodendron species. Key structural analogs include:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents | Source |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₄O₄ | 246.26 | 177–178 | 7-hydroxy, 6-[(2Z)-4-hydroxy-3-methyl-2-buten-1-yl] | Phellodendron wilsonii |

| Phellodenol A | C₁₃H₁₂O₄ | 232.23 | 179–180 | 7-hydroxy, 8-prenyl | Phellodendron wilsonii |

| Phellodenol B | C₁₁H₁₀O₄ | 206.20 | 159–160 | 7-hydroxy, 8-(2-hydroxyethyl) | P. amurense var. wilsonii |

| Phellodenol E | Unspecified | Unspecified | 166–167 | Structure unreported | Phellodendron wilsonii |

Key Observations :

- This compound is distinguished by its Z-configured prenyl side chain at position 6, which may enhance lipophilicity and membrane permeability compared to Phellodenol B’s simpler hydroxyethyl group .

Comparison with Broader Coumarin Derivatives

This compound shares a 7-hydroxycoumarin backbone with other bioactive coumarins but differs in side-chain complexity:

| Compound | Molecular Formula | Key Features | Bioactivity Insights |

|---|---|---|---|

| This compound | C₁₄H₁₄O₄ | Prenylated 7-hydroxycoumarin | Limited data; potential CNS effects |

| Umbelliferone (7-hydroxycoumarin) | C₉H₆O₃ | No side chain | Antioxidant, anti-inflammatory |

| Esculetin (6,7-dihydroxycoumarin) | C₉H₆O₄ | Dihydroxylation at positions 6 and 7 | Antidiabetic, antimicrobial |

| 7,8-Dihydroxy-4-methylcoumarin | C₁₀H₈O₄ | Methyl group at position 4 | Enhanced stability, cytotoxic effects |

Key Insights :

- The prenyl group in this compound may confer unique pharmacokinetic properties, such as prolonged half-life or tissue-specific accumulation, compared to non-prenylated coumarins like umbelliferone .

- Unlike esculetin, which has dual hydroxyl groups for hydrogen bonding, this compound’s single hydroxyl and prenyl moieties likely favor hydrophobic interactions in biological systems .

Research Findings and Pharmacological Context

Pharmacological Potential

- Phellodendron coumarins, including Phellodenol derivatives, are associated with central nervous system (CNS) inhibition, particularly in reducing spontaneous movement and reflex actions .

- Structural analogs like bergapten (a furanocoumarin) demonstrate phototoxic and anticancer activities, hinting at possible shared mechanisms for prenylated coumarins like this compound .

Q & A

Q. What experimental methodologies are recommended for the structural identification of Phellodenol C?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Reproducibility is critical: ensure purity via HPLC and validate spectral data against established databases. For novel derivatives, computational modeling (e.g., DFT calculations) can corroborate experimental results .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and scalability?

Design fractional factorial experiments to test variables (e.g., reaction temperature, solvent polarity, catalyst concentration). Use response surface methodology (RSM) to identify optimal conditions. Validate reproducibility across multiple batches and characterize intermediates via TLC and LC-MS. Include negative controls to rule out side reactions .

Q. What in vitro and in vivo models are suitable for assessing the bioactivity of this compound?

Prioritize cell-based assays (e.g., cytotoxicity in cancer lines, anti-inflammatory activity in macrophages) with dose-response curves (IC₅₀/EC₅₀ calculations). For in vivo studies, use murine models with rigorous ethical approval. Include sham-operated controls and blinded data analysis to minimize bias. Report pharmacokinetic parameters (e.g., bioavailability, half-life) using HPLC-MS .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

LC-MS/MS with isotope-labeled internal standards ensures specificity and minimizes matrix effects. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision). For plant extracts, combine SPE purification with UV-Vis or fluorescence detection. Cross-validate results using orthogonal methods like GC-MS .

Q. How should stability studies for this compound be designed to evaluate degradation pathways?

Conduct forced degradation under stress conditions (heat, light, pH extremes). Monitor degradation products via UPLC-QTOF and propose pathways using mass fragmentation patterns. Use Arrhenius plots to predict shelf life. Include kinetic modeling to assess reaction order and activation energy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Perform meta-analyses to identify confounding variables (e.g., cell line heterogeneity, solvent differences). Replicate experiments under standardized conditions and apply Bland-Altman plots to assess inter-lab variability. Use pathway enrichment analysis (e.g., KEGG, GO) to contextualize divergent mechanisms .

Q. What strategies address challenges in isolating this compound from natural sources with high purity?

Combine multi-step chromatography (e.g., flash chromatography, preparative HPLC) with solvent optimization. Employ countercurrent separation (CCC) for polarity-based fractionation. Validate purity via NMR purity calculations (≥95%) and quantify co-eluting isomers using chiral columns .

Q. How can computational modeling enhance the understanding of this compound’s molecular interactions?

Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to target proteins (e.g., COX-2, NF-κB). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference with mutagenesis studies to confirm critical binding residues .

Q. What experimental designs are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

Apply combinatorial chemistry to synthesize analogues with systematic substitutions (e.g., hydroxylation, methylation). Test bioactivity in parallel assays and use QSAR models (e.g., CoMFA, Random Forest) to correlate structural features with activity. Include toxicity profiling to exclude non-specific effects .

Q. How can interdisciplinary approaches improve the translational potential of this compound research?

Integrate omics data (transcriptomics, metabolomics) to map multi-target effects. Collaborate with pharmacologists to design preclinical trials with clinically relevant endpoints (e.g., tumor regression, biomarker modulation). Use systems biology tools (Cytoscape, STRING) to identify synergistic drug combinations .

Q. What ethical and methodological considerations apply to secondary use of human specimen data in this compound research?

Ensure informed consent covers future biomarker studies and data sharing. Anonymize specimens using double-coding systems. Adhere to GDPR/HIPAA for data storage and validate assays in compliance with CLIA/CAP guidelines. Address batch effects in multi-center studies via harmonization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.